Petrichloral - 78-12-6

Petrichloral

Catalog Number: EVT-279115
CAS Number: 78-12-6
Molecular Formula: C13H16Cl12O8
Molecular Weight: 725.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Petrichloral is an alcohol and an organochlorine compound.
Petrichloral is a DEA Schedule IV controlled substance. Substances in the DEA Schedule IV have a low potential for abuse relative to substances in Schedule III. It is a Depressants substance.
Overview

Petrichloral, also known as pentaerythritol chloral, is a sedative and hypnotic agent categorized as a prodrug of chloral hydrate. Its chemical formula is C13H16Cl12O8\text{C}_{13}\text{H}_{16}\text{Cl}_{12}\text{O}_{8}, with a molar mass of 725.66 g/mol. Petrichloral acts primarily as a positive modulator of the gamma-aminobutyric acid A receptor, making it useful in clinical settings for inducing sedation and sleep . It is classified as a Schedule IV controlled substance in the United States due to its low potential for abuse compared to other sedatives .

Source and Classification

Petrichloral is synthesized from pentaerythritol, a polyol compound, through chlorination processes. It belongs to the class of compounds known as chloral derivatives, which are characterized by the presence of chloral groups that confer their biological activity. The primary classification of petrichloral is as a sedative-hypnotic agent, which is commonly used in medical applications to induce sleep or sedation .

Synthesis Analysis

Methods and Technical Details

The synthesis of petrichloral involves several key steps:

  1. Chlorination of Pentaerythritol: Pentaerythritol undergoes chlorination, typically using chlorine gas or thionyl chloride, to introduce chlorine atoms into its structure.
  2. Purification: The crude product is purified through recrystallization or chromatography techniques to isolate the desired chlorinated compound.

The chlorination process can be monitored using various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the structure and purity of the synthesized petrichloral .

Molecular Structure Analysis

Structure and Data

Petrichloral's molecular structure features multiple chlorine substituents attached to a pentaerythritol backbone. The three-dimensional arrangement can be represented using structural formulas and computational models, showcasing how the chlorine atoms influence its pharmacological properties. The structural data includes:

  • Chemical Formula: C13H16Cl12O8\text{C}_{13}\text{H}_{16}\text{Cl}_{12}\text{O}_{8}
  • Molecular Weight: 725.66 g/mol
  • SMILES Notation: A representation for computational modeling.

The presence of multiple chlorine atoms contributes to its lipophilicity, impacting its absorption and distribution in biological systems .

Chemical Reactions Analysis

Reactions and Technical Details

Petrichloral can participate in various chemical reactions due to its functional groups:

  1. Hydrolysis: In aqueous environments, petrichloral can hydrolyze to form chloral hydrate, which is more commonly used clinically.
  2. Reduction: It can undergo reduction reactions leading to the formation of less chlorinated derivatives or alcohols.

These reactions are significant in understanding the metabolism and elimination pathways of petrichloral in biological systems .

Mechanism of Action

Process and Data

Petrichloral acts primarily by enhancing the activity of gamma-aminobutyric acid at GABA_A receptors in the central nervous system. This action leads to increased chloride ion influx into neurons, resulting in hyperpolarization and decreased neuronal excitability. The pharmacodynamics involve:

  • Binding Affinity: Petrichloral exhibits a specific binding affinity for GABA_A receptors.
  • Sedative Effects: The modulation results in sedative effects characterized by anxiolysis, muscle relaxation, and sleep induction.

Data on its pharmacokinetics indicate that after administration, it undergoes rapid metabolism to active metabolites that exert similar effects .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Petrichloral possesses distinct physical and chemical properties:

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in organic solvents such as ethanol and dichloromethane but less soluble in water.
  • Melting Point: Specific melting point data can vary based on purity but generally falls within expected ranges for similar compounds.

These properties are crucial for formulation development in pharmaceutical applications .

Applications

Scientific Uses

Petrichloral is primarily utilized in clinical settings for its sedative properties. Its applications include:

  • Sedation for Medical Procedures: Used to induce sedation prior to surgical procedures or diagnostic tests.
  • Sleep Disorders: Investigated for potential use in treating insomnia or other sleep-related disorders.

Research continues into its efficacy and safety profile compared to other sedatives, with ongoing studies exploring its metabolic pathways and potential therapeutic benefits .

Historical Context and Development of Petrichloral

Origins of Chloral Hydrate Derivatives in Pharmacological Research

The development of chloral hydrate derivatives emerged from mid-20th-century efforts to improve the pharmacokinetic properties of sedative agents. Chloral hydrate, first synthesized in 1832, faced limitations including gastric irritation, short duration of action, and an unpleasant taste. Researchers sought to create prodrugs with enhanced stability and tolerability by masking chloral’s reactive aldehyde group through molecular conjugation. Petrichloral (chemical name: 2,2,2-trichloro-1-[3-(2,2,2-trichloro-1-hydroxyethoxy)-2,2-bis[(2,2,2-trichloro-1-hydroxyethoxy)methyl]propoxy]ethanol) represented a breakthrough as the tetrahemiacetal pentaerythritol derivative of chloral [1] [6]. This structural modification—where chloral hydrate forms a hemiacetal bond with pentaerythritol’s hydroxyl groups—yielded a crystalline solid with reduced volatility and slower metabolic release [3]. Early pharmacological studies in the 1950s confirmed that Petrichloral maintained chloral’s sedative-hypnotic effects while demonstrating superior gastrointestinal tolerance in animal models and clinical trials [6].

Table 1: Key Molecular Properties of Petrichloral

PropertyValue
Molecular FormulaC₁₃H₁₆Cl₁₂O₈
Molar Mass725.66 g·mol⁻¹
StereochemistryMixed stereocenters
CAS Registry Number78-12-6
Density1.828 g/cm³
Boiling Point617.3°C at 760 mmHg

Patent History and Early Industrial Synthesis Pathways

The industrial production of Petrichloral was pioneered by American Home Products, culminating in U.S. Patent 2,784,237 granted to W.F. Bruce in 1957 [1]. This patent detailed a single-step condensation reaction between pentaerythritol and chloral hydrate under acidic catalysis (e.g., sulfuric acid or Lewis acids). The process optimized reaction stoichiometry to ensure complete esterification of pentaerythritol’s four hydroxyl groups, yielding Petrichloral as a stable, crystalline solid [1] [6]. Industrially, the synthesis emphasized:

  • Temperature control (60–80°C) to prevent thermal degradation of reactants
  • Solvent selection (e.g., anhydrous ether or toluene) to facilitate byproduct removal
  • Recrystallization protocols using non-polar solvents to achieve >98% purity [3]

This method provided a scalable alternative to traditional chloral hydrate formulations, circumventing the need for multi-step phosphoryl chloride routes used in other sedatives (e.g., dichlorvos synthesis, which requires toxic intermediates like trimethyl phosphite) [2]. The patent’s claims specifically highlighted the compound’s hydrolytic stability in gastric fluid, enabling delayed release of active chloral hydrate [1].

Evolution of Clinical Applications: From Hypnotic Use to Regulatory Reevaluation

Initially marketed under the brand name Periclor in the 1950s–1960s, Petrichloral was positioned as a longer-acting alternative to chloral hydrate for insomnia and preoperative sedation [1] [6]. Clinical evaluations across 164 institutionalized patients reported effective sedation onset within 30–45 minutes and duration of 4–6 hours, with fewer incidences of emesis compared to chloral hydrate [6]. By 1966, however, regulatory scrutiny intensified due to broader concerns about sedative abuse potential. The U.S. Drug Enforcement Administration (DEA) classified Petrichloral as Schedule IV (low abuse potential) under the Controlled Substances Act [1] [3].

Table 2: Regulatory and Clinical Status Timeline

YearEvent
1955First clinical trials as hypnotic agent
1957U.S. Patent 2,784,237 issued
1966Listed as Schedule IV controlled substance (USA)
Post-2000Exclusion from EU cosmetic regulations (EC 1223/2009) due to CMR concerns [5]

European regulations (EC 1223/2009) later excluded chloral hydrate derivatives like Petrichloral from cosmetic products due to their classification as Category 2 carcinogenic, mutagenic, or reprotoxic (CMR) substances [5]. This reflected evolving safety paradigms prioritizing restriction of halogenated hydrocarbons despite therapeutic utility in medical contexts.

Properties

CAS Number

78-12-6

Product Name

Petrichloral

IUPAC Name

2,2,2-trichloro-1-[3-(2,2,2-trichloro-1-hydroxyethoxy)-2,2-bis[(2,2,2-trichloro-1-hydroxyethoxy)methyl]propoxy]ethanol

Molecular Formula

C13H16Cl12O8

Molecular Weight

725.7 g/mol

InChI

InChI=1S/C13H16Cl12O8/c14-10(15,16)5(26)30-1-9(2-31-6(27)11(17,18)19,3-32-7(28)12(20,21)22)4-33-8(29)13(23,24)25/h5-8,26-29H,1-4H2

InChI Key

OKACKALPXHBEMA-UHFFFAOYSA-N

SMILES

C(C(COC(C(Cl)(Cl)Cl)O)(COC(C(Cl)(Cl)Cl)O)COC(C(Cl)(Cl)Cl)O)OC(C(Cl)(Cl)Cl)O

Solubility

Soluble in DMSO

Synonyms

Petrichloral; Perichlor; Periclor; Petrichloralum; Pentaerythritol chloral

Canonical SMILES

C(C(COC(C(Cl)(Cl)Cl)O)(COC(C(Cl)(Cl)Cl)O)COC(C(Cl)(Cl)Cl)O)OC(C(Cl)(Cl)Cl)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.